
Norcantharidin
Übersicht
Beschreibung
Norcantharidin is a demethylated derivative of cantharidin, an active ingredient found in traditional Chinese medicine. It is known for its potential multi-target anticancer activities and is currently used clinically as an anticancer drug in China . This compound has shown efficacy in inhibiting the proliferation of various tumor cells and has fewer side effects compared to cantharidin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Norcantharidin can be synthesized through the demethylation of cantharidin. The process involves the use of specific reagents and conditions to achieve the desired product. One common method includes the use of strong acids or bases to remove the methyl group from cantharidin .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Norcantharidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound derivatives with enhanced anticancer properties .
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanisms
NCTD exhibits a range of pharmacological effects that contribute to its anticancer properties:
- Mitotic Arrest and Apoptosis : NCTD induces mitotic arrest and apoptosis in cancer cells, particularly in hepatocellular carcinoma (HCC) and gastric cancer (GC). It affects cell cycle progression by blocking the G2/M phase, leading to increased cell death through apoptosis and autophagic cell death .
- Inhibition of Cell Migration and Invasion : Studies have demonstrated that NCTD inhibits the migration and invasion of cancer cells by affecting pathways such as PI3K-AKT and NF-κB. This inhibition is crucial for preventing metastasis in various cancers, including gastric and melanoma cancers .
- Regulation of Immune Responses : NCTD has been shown to enhance immune responses, particularly in macrophages. It modulates TLR4-associated immune responses, increasing the production of pro-inflammatory cytokines like IL-6 and TNF-α, which are vital for host defense against tumors .
Hepatocellular Carcinoma (HCC)
NCTD has been extensively studied for its effects on HCC:
- Mechanism : It induces apoptosis and inhibits proliferation in HCC cells through the activation of autophagy pathways. Recent studies have also highlighted its ability to enhance the cytotoxic effects when delivered via nanocarriers .
- Clinical Application : NCTD is used clinically in China for treating liver cancer due to its lower toxicity compared to cantharidin, making it a favorable option for patients .
Gastric Cancer (GC)
NCTD's application extends to gastric cancer:
- Effects on Cell Lines : It effectively inhibits GC cell proliferation, migration, and invasion. Transcriptomic analyses reveal that NCTD influences key biological processes related to inflammation and cell adhesion .
- Network Pharmacology Insights : Studies have identified critical targets involved in the antitumor effects of NCTD against GC, such as SERPINE1 and SOX4, indicating a multi-target mechanism .
Melanoma
NCTD shows promise as an anti-melanoma agent:
- Tumor Growth Inhibition : Research indicates that NCTD can inhibit tumor growth and vascular mimicry (VM) in melanoma by suppressing MMP-2 expression . This suggests its potential as a therapeutic agent for aggressive melanoma cases.
Osteosarcoma
Emerging evidence suggests that NCTD may also be effective against osteosarcoma:
- Mechanisms of Action : NCTD has been shown to decrease proliferation and induce apoptosis in osteosarcoma cell lines. It affects several pathways, including c-Met signaling, which is crucial for tumor progression .
Emerging Trends in Drug Delivery Systems
Recent advancements have focused on improving the delivery of NCTD through innovative drug delivery systems:
- Nanoparticle Formulations : Lipid-based nanoparticles functionalized with NCTD have demonstrated enhanced antitumor activity while reducing cytotoxicity to normal cells. These formulations improve the solubility and bioavailability of NCTD .
- Combination Therapies : Research into combining NCTD with other therapeutic agents or natural extracts (e.g., Coix seed oil) has shown synergistic effects in enhancing antitumor efficacy .
Wirkmechanismus
Norcantharidin exerts its effects through multiple mechanisms:
Cell Cycle Arrest: Inhibits the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest.
Apoptosis Induction: Increases the expression of pro-apoptotic proteins such as P53 and Bax, while reducing the expression of anti-apoptotic proteins like Bcl-2.
Molecular Targets and Pathways: Influences various signaling pathways, including PI3K-AKT, NF-κB, JAK-STAT, and TNF-α.
Vergleich Mit ähnlichen Verbindungen
Cantharidin: The parent compound of norcantharidin, known for its higher toxicity and similar anticancer properties.
Disodium Cantharidinate: A derivative with reduced toxicity and similar therapeutic effects.
Sodium Demethylcantharidate: Another derivative with modified properties for enhanced efficacy
Uniqueness of this compound: this compound stands out due to its lower toxicity compared to cantharidin and its ability to target multiple pathways involved in cancer progression. Its relatively simple synthesis and broad range of applications make it a valuable compound in both research and clinical settings .
Biologische Aktivität
Norcantharidin (NCTD), a demethylated derivative of cantharidin, has garnered significant attention for its anticancer properties across various tumor types. This article delves into the biological activities of NCTD, focusing on its mechanisms of action, effects on different cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
NCTD is structurally related to cantharidin, a natural product derived from the blister beetle. The chemical formula for NCTD is , and its molecular weight is approximately 196.2 g/mol. The structural modifications that differentiate it from cantharidin are crucial for its biological activity.
Research has elucidated several mechanisms through which NCTD exerts its anticancer effects:
- Inhibition of Cell Proliferation : NCTD has been shown to significantly reduce the viability of various cancer cell lines, including osteosarcoma (OS) cells (MG63 and HOS). The compound induces cell cycle arrest at the S phase, leading to decreased proliferation rates .
- Induction of Apoptosis : NCTD promotes apoptosis in cancer cells by activating caspases, particularly caspase-3, which plays a pivotal role in the apoptotic pathway. Flow cytometry analyses have demonstrated an increase in Annexin V-positive cells upon treatment with NCTD, indicating enhanced apoptotic activity .
- Suppression of Migration and Invasion : The compound inhibits the migration and invasion capabilities of cancer cells by downregulating matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. This effect is critical in preventing metastasis, a major challenge in cancer treatment .
- Targeting Signaling Pathways : NCTD has been found to inhibit the c-Met signaling pathway, which is often overactive in various cancers. By reducing levels of phosphorylated c-Met and its downstream targets (STAT3, Akt, ERK), NCTD disrupts key signaling cascades involved in tumor growth and survival .
In Vitro Studies
A series of studies have demonstrated the effects of NCTD on different cancer cell lines:
- Osteosarcoma : In vitro experiments showed that NCTD treatment led to a dose-dependent decrease in cell viability and increased apoptosis in MG63 and HOS cells. The compound also inhibited migration and invasion through reduced expression of MMPs .
- Hepatocellular Carcinoma (HCC) : NCTD significantly inhibited cell migration and invasion in HCC cells by downregulating MMP-9 and urokinase plasminogen activator (u-PA) levels. This was confirmed through zymography and western blotting techniques .
In Vivo Studies
Animal studies further corroborated the anticancer potential of NCTD:
- In xenograft models using human OS cells, NCTD administration resulted in marked tumor growth inhibition compared to control groups. These findings highlight the compound's potential as a therapeutic agent against solid tumors .
Case Studies
Several case studies have documented the clinical application of NCTD:
- Breast Cancer : A study reported that patients treated with NCTD exhibited reduced tumor size and improved survival rates compared to those receiving standard therapies alone.
- Colorectal Adenocarcinoma : Clinical trials indicated that patients showed a significant response to NCTD treatment, with many achieving partial remission.
Summary Table of Biological Activities
Activity | Effect | Mechanism |
---|---|---|
Cell Proliferation | Decreased | S phase arrest |
Apoptosis | Increased | Caspase activation |
Migration | Inhibited | Downregulation of MMP-2/9 |
Invasion | Inhibited | Reduced u-PA levels |
c-Met Pathway | Suppressed | Decreased p-c-Met and downstream signaling |
Eigenschaften
IUPAC Name |
4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAABVEXCGCXWRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884158 | |
Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5442-12-6, 51154-98-4, 29745-04-8 | |
Record name | Hexahydro-4,7-epoxyisobenzofuran-1,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5442-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norcantharidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC148536 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 29745-04-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3, hexahydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14003 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-4,7-Epoxyisobenzofuran-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.